

Application Notes and Protocols for YM-58790 in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: YM-58790

Cat. No.: B10800973

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

YM-58790, also known as BTP2, is a potent and selective inhibitor of the Ca^{2+} release-activated Ca^{2+} (CRAC) channel.^[1] CRAC channels are crucial for store-operated Ca^{2+} entry (SOCE), a fundamental process in cellular signaling that regulates a variety of cellular functions, including T-cell activation, mast cell degranulation, and gene expression. The aberrant activity of CRAC channels has been implicated in numerous diseases, particularly autoimmune disorders and allergic responses. Consequently, inhibitors of CRAC channels like **YM-58790** are valuable tools for basic research and potential therapeutic agents.

These application notes provide a comprehensive overview of the use of **YM-58790** in high-throughput screening (HTS) assays designed to identify and characterize modulators of CRAC channel activity. Detailed protocols for fluorescence-based calcium influx assays are provided, along with data presentation and visualization of key pathways and workflows.

Mechanism of Action

YM-58790 selectively blocks CRAC channels, thereby inhibiting the influx of extracellular calcium that occurs in response to the depletion of intracellular calcium stores, a process known as store-operated calcium entry (SOCE).^{[1][2]} The key molecular players in this pathway are the stromal interaction molecule (STIM1), an endoplasmic reticulum (ER) calcium sensor, and Orai1, the pore-forming subunit of the CRAC channel in the plasma membrane.

Depletion of ER calcium stores triggers the oligomerization of STIM1, which then translocates to ER-plasma membrane junctions to interact with and activate Orai1 channels. **YM-58790** effectively blocks the calcium influx through the Orai1 channel.

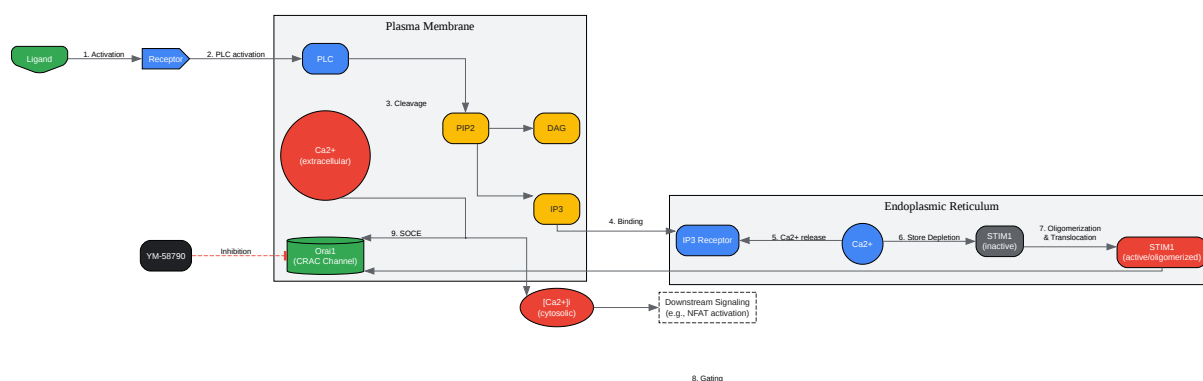
Data Presentation: Quantitative Analysis of YM-58790 Inhibition

The inhibitory activity of **YM-58790** has been quantified in various cellular assays. The following table summarizes key IC50 values, providing a reference for its potency in different biological contexts.

Assay Description	Cell Type	IC50 Value	Reference
Thapsigargin-induced Ca2+ influx	Jurkat T cells	100 nM	[2]
T-cell proliferation	Mixed Lymphocyte Reaction	12.7 nM	[1]
IL-2 Production	Jurkat T cells	~100 nM	[3]
IL-4 Production	Murine Th2 T cell clone (D10.G4.1)	~100 nM	[3]
IL-5 Production	Murine Th2 T cell clone (D10.G4.1)	~100 nM	[3]
IL-5 Production	Human peripheral blood cells	125 nM	[1]
IL-13 Production	Human peripheral blood cells	148 nM	[1]

Signaling Pathway

The following diagram illustrates the CRAC channel signaling pathway and the point of inhibition by **YM-58790**.



[Click to download full resolution via product page](#)

CRAC Channel Signaling Pathway and **YM-58790** Inhibition.

Experimental Protocols

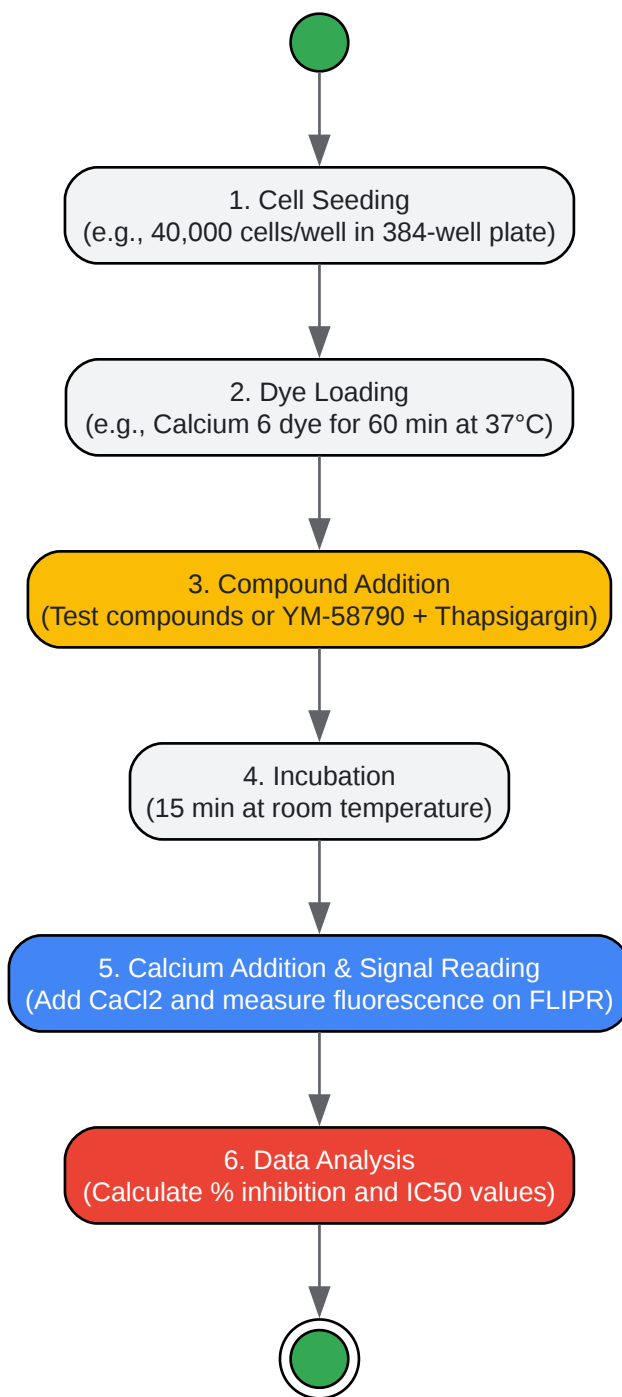
High-Throughput Screening Assay for CRAC Channel Inhibitors

This protocol describes a fluorescence-based HTS assay to identify inhibitors of store-operated calcium entry using a Fluorometric Imaging Plate Reader (FLIPR).

1. Materials and Reagents:

- Cell Line: Jurkat T cells or Rat Basophilic Leukemia (RBL) cells are commonly used as they endogenously express CRAC channels. Alternatively, HEK293 cells stably overexpressing STIM1 and Orai1 can be used for a more robust signal.
- Compound: **YM-58790** (for control) and test compounds dissolved in 100% DMSO.
- Fluorescent Calcium Indicator: FLIPR® Calcium 6 Assay Kit or Fluo-4 AM.
- Assay Buffer (Calcium-free): Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES, pH 7.4.
- Thapsigargin: A SERCA pump inhibitor used to deplete intracellular calcium stores. Prepare a stock solution in DMSO.
- Calcium Chloride (CaCl_2): For preparing the calcium-containing buffer.
- Microplates: 384-well, black-walled, clear-bottom microplates suitable for fluorescence measurements.

2. Experimental Workflow Diagram:



[Click to download full resolution via product page](#)

High-Throughput Screening Workflow for CRAC Channel Inhibitors.

3. Detailed Protocol:

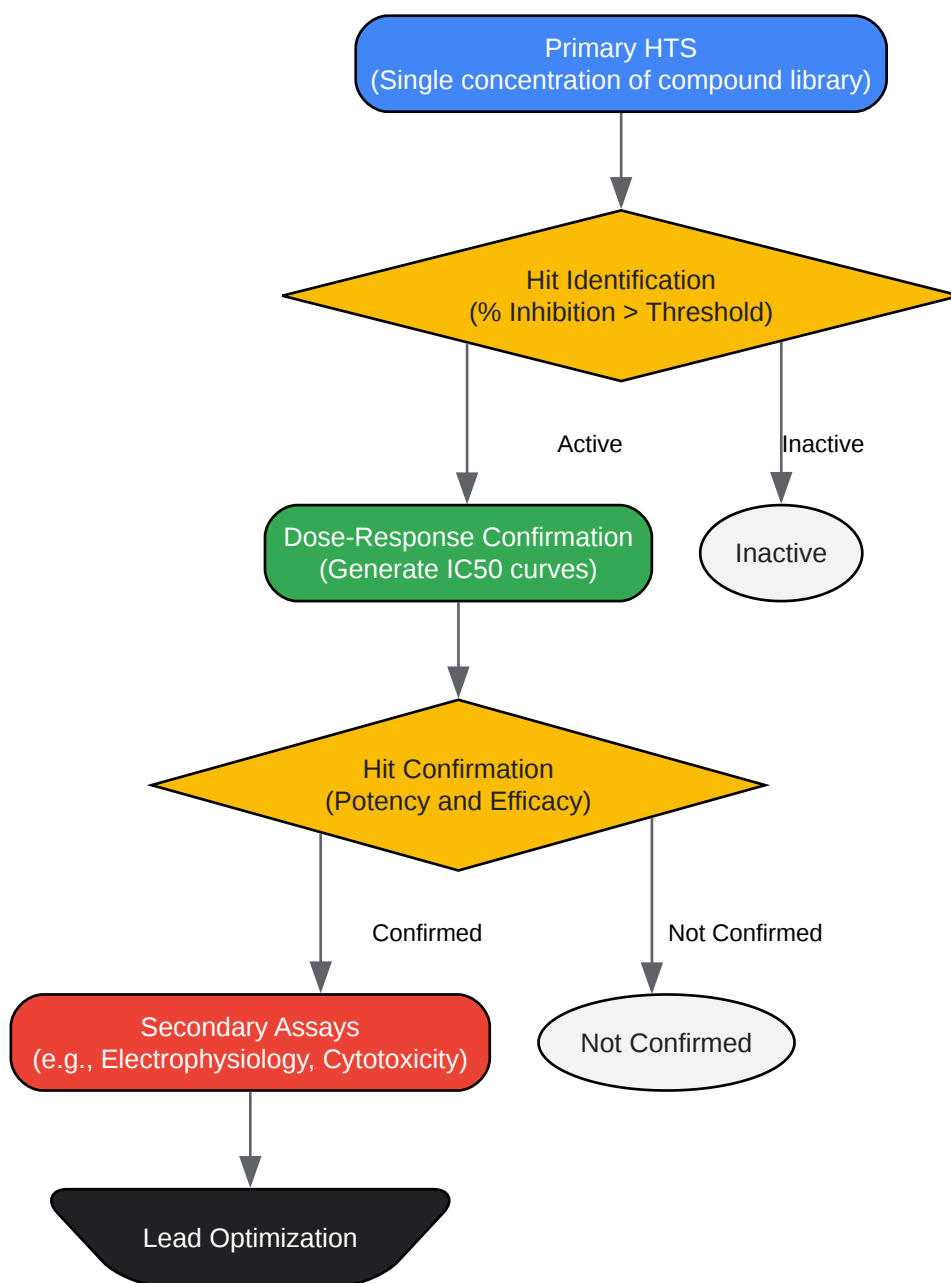
- Cell Preparation and Seeding:

- Culture cells to 70-80% confluency.
- For adherent cells (e.g., RBL, HEK293), seed 40,000 cells per well in a 384-well plate and incubate for 2 hours at 37°C to allow for attachment.^[4]
- For suspension cells (e.g., Jurkat), centrifuge and resuspend in assay buffer.
- Dye Loading:
 - Prepare the calcium indicator dye solution according to the manufacturer's instructions (e.g., FLIPR® Calcium 6 Assay Kit).
 - For adherent cells, remove the culture medium and add the dye solution.
 - For suspension cells, add the dye solution to the cell suspension.
 - Incubate the cells with the dye for 60 minutes at 37°C.^[4]
 - If using a wash-based dye like Fura-2 AM, wash the cells twice with calcium-free buffer after incubation. For no-wash dyes like Calcium 6, this step is not necessary.
- Compound Preparation and Addition:
 - Prepare a compound plate by diluting **YM-58790** (as a positive control) and test compounds in calcium-free buffer containing 1 µM thapsigargin.^{[4][5]} The final DMSO concentration should be kept below 0.5%.
 - Using the FLIPR instrument, add 10 µL of the compound/thapsigargin solution to the cell plate.
- Incubation:
 - Incubate the plate for 15 minutes at room temperature in the dark.^[5]
- Calcium Addition and Signal Measurement:
 - Prepare a calcium-containing buffer (e.g., HBSS with a final concentration of 2 mM CaCl₂).

- Place the cell plate and the calcium buffer plate into the FLIPR instrument.
- Program the FLIPR to add 10 μ L of the calcium buffer to each well and immediately begin measuring the fluorescence signal (Excitation: 485 nm, Emission: 525 nm) every second for at least 120 seconds.[\[5\]](#)
- Data Analysis:
 - The increase in fluorescence intensity upon calcium addition represents the store-operated calcium entry.
 - Calculate the percentage of inhibition for each test compound relative to the positive control (e.g., **YM-58790**) and negative control (DMSO).
 - For active compounds, perform dose-response experiments to determine the IC₅₀ value.

Logical Relationship Diagram

The following diagram illustrates the logical flow for hit identification and confirmation in a typical HTS campaign for CRAC channel inhibitors.



[Click to download full resolution via product page](#)

Logical Flow for HTS Hit Identification and Validation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. YM-58483, a selective CRAC channel inhibitor, prevents antigen-induced airway eosinophilia and late phase asthmatic responses via Th2 cytokine inhibition in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
- 5. Measure calcium release-activated Ca^{2+} (CRAC) channel activity on the FlexStation 3 reader [moleculardevices.com]
- To cite this document: BenchChem. [Application Notes and Protocols for YM-58790 in High-Throughput Screening Assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800973#ym-58790-in-high-throughput-screening-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

